phenyl N-(3,4-dichlorophenyl)carbamate
Description
Historical Trajectories and Seminal Discoveries of Carbamate (B1207046) Chemistry
The journey of carbamate chemistry is intrinsically linked with the development of modern organic chemistry and its applications in agriculture and medicine. Carbamates are organic compounds derived from the unstable carbamic acid (NH₂COOH). researchgate.net While the acid itself readily decomposes, its esters and salts, known as carbamates, are often stable. researchgate.net
The mid-20th century marked a significant turning point with the discovery of the biological activities of carbamates, leading to their widespread use as pesticides, herbicides, and insecticides starting in the 1950s. mdpi.com These compounds were initially seen as a favorable alternative to the more persistent organochlorine pesticides due to their more rapid degradation in the environment. mdpi.comevitachem.com This era of discovery laid the groundwork for the synthesis and investigation of a vast array of carbamate derivatives, each with unique properties conferred by different substituent groups.
Structural Context and Chemical Significance of the 3,4-Dichlorophenyl Carbamate Motif
The chemical structure of phenyl N-(3,4-dichlorophenyl)carbamate is characterized by a central carbamate linkage (-NH-C(=O)-O-) connecting a phenyl group to a 3,4-dichlorinated phenyl ring. uni.lu This specific arrangement of atoms imparts significant chemical and electronic properties to the molecule. The presence of two chlorine atoms on the phenyl ring is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry and agrochemistry to modulate the lipophilicity, metabolic stability, and biological activity of a molecule. nih.gov The 3,4-dichloro substitution pattern, in particular, has been explored in various classes of bioactive compounds for its influence on herbicidal and antimicrobial activities. nih.gov
The carbamate group itself is a critical functional motif. It is structurally a hybrid of an amide and an ester, and this unique combination results in chemical stability and the ability to participate in hydrogen bonding. mdpi.complos.org The planarity of the carbamate group can also impose conformational constraints on the molecule, which can be crucial for its interaction with biological targets. plos.org
Physicochemical Properties of Phenyl N-(3,4-dichlorophenyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | uni.lu |
| Molecular Weight | 282.12 g/mol | evitachem.com |
| Appearance | Solid crystalline substance (typical) | evitachem.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758); limited solubility in water. | evitachem.com |
| Stability | Generally stable under neutral conditions, but sensitive to strong acids or bases. | evitachem.com |
| XlogP (predicted) | 5.3 | uni.lu |
This table contains predicted and general data; specific experimental values may vary.
Overview of Pre-existing Research Domains for N-Phenylcarbamates
The N-phenylcarbamate scaffold is a well-established pharmacophore and active component in various fields of chemical research. The specific substitution on the phenyl ring dictates the primary application of these compounds.
Herbicidal Activity: A significant body of research has focused on N-phenylcarbamates as herbicides. nih.govbldpharm.com These compounds are known to interfere with essential biological processes in plants. For instance, some N-phenylcarbamates act by inhibiting photosynthesis or disrupting microtubule organization, which is crucial for cell division. chemicalbook.comnih.gov The herbicidal activity is often influenced by the nature and position of substituents on the phenyl ring.
Organic Synthesis: In the realm of synthetic organic chemistry, the carbamate group serves as a versatile protecting group for amines. nih.gov Phenylcarbamates, in particular, offer a balance of stability and reactivity, allowing for their selective removal under specific conditions. nih.gov They are also utilized as intermediates in the synthesis of other functional groups, such as ureas and isocyanates. nih.gov
While direct and extensive research on phenyl N-(3,4-dichlorophenyl)carbamate is limited, the established activities of related N-phenylcarbamates and compounds bearing the 3,4-dichlorophenyl motif suggest potential avenues for future investigation. The herbicidal and enzyme-inhibiting properties observed in analogous structures provide a rational basis for exploring the bioactivity of this specific compound. Further research would be necessary to elucidate its precise biological targets and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLHYKEKXUFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205777 | |
| Record name | Phenyl 3,4-dichlorocarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-27-3 | |
| Record name | Phenyl 3,4-dichlorocarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057148273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 3,4-dichlorocarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemo Transformations of Phenyl N 3,4 Dichlorophenyl Carbamate and Its Derivatives
Direct Synthetic Routes via Isocyanate Chemistry
The most prevalent and direct method for synthesizing phenyl N-(3,4-dichlorophenyl)carbamate involves the reaction between 3,4-dichlorophenyl isocyanate and phenol (B47542). evitachem.com This reaction is an example of nucleophilic addition to the highly electrophilic carbon atom of the isocyanate group. The process is typically conducted under mild conditions, often in a non-protic solvent like tetrahydrofuran (B95107) or dichloromethane (B109758). evitachem.com
Table 1: Reaction Parameters for Direct Synthesis via Isocyanate Chemistry
| Parameter | Details | Source |
|---|---|---|
| Reactants | 3,4-Dichlorophenyl isocyanate, Phenol | evitachem.com |
| Reaction Type | Nucleophilic addition | evitachem.com |
| Solvents | Dichloromethane, Tetrahydrofuran | evitachem.com |
| Conditions | Mild, typically room temperature | evitachem.com |
A related direct approach involves the reaction of an amine with a chloroformate. For instance, the synthesis of Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate is achieved by reacting 4-chloro-3-(trifluoromethyl)benzenamine with phenyl chloroformate in the presence of a base like triethylamine. nih.gov This method provides an alternative route to the carbamate (B1207046) linkage.
Multi-step Organic Synthesis Approaches
More complex, multi-step synthetic strategies are employed for creating specific, often chiral, phenyl carbamate derivatives. These methods offer greater control over the final product's stereochemistry and substitution pattern. A general, patented process for producing phenyl carbamate derivatives involves several key stages. google.comgoogle.com
Olefin Formation : Reaction of a substituted benzaldehyde (B42025) with a suitable reagent to form a trans-olefin. google.comgoogle.com
Dihydroxylation : The olefin undergoes asymmetric dihydroxylation to produce a chiral diol. This step often uses a Sharpless catalyst system (e.g., AD-mix-α) to control the stereochemistry. google.com
Protection : One of the hydroxyl groups of the diol is protected, often with a silyl (B83357) protecting group like a trialkylsilyl group. google.com
Carbamation : The remaining free hydroxyl group is reacted with an isocyanate, such as chlorosulfonyl isocyanate, to form the carbamate functional group. google.comgoogle.com
This sequence allows for the synthesis of highly functionalized and optically active carbamate compounds that would be inaccessible through direct, single-step methods.
Nucleophilic Substitution Reactions in Carbamate Functionalization
The carbamate functional group in phenyl N-(3,4-dichlorophenyl)carbamate can undergo nucleophilic acyl substitution, a process that proceeds via a two-step addition-elimination mechanism through a tetrahedral intermediate. masterorganicchemistry.com The phenoxy group serves as a good leaving group, facilitating the substitution.
A key transformation is the reaction with amines to form substituted ureas. nih.gov Phenylcarbamates derived from primary amines are particularly reactive and can be converted into either symmetric or dissymmetric ureas upon heating with a selected amine in the presence of a base. nih.gov The mechanism of such reactions can vary; for carbamates with a hydrogen on the nitrogen (N-H), the reaction can proceed through an E1cb-type mechanism, which involves the in-situ formation of an isocyanate intermediate. nih.gov
Another significant transformation is the Snieckus-Fries rearrangement. Aryl carbamates, when treated with a strong base like sodium diisopropylamide (NaDA), can undergo ortho-metalation followed by an intramolecular nucleophilic rearrangement to yield ortho-acylated phenols. nih.gov This reaction provides a powerful method for introducing functional groups adjacent to a hydroxyl group on an aromatic ring.
Derivatization Strategies for Structural Modification
Derivatization of the core phenyl N-(3,4-dichlorophenyl)carbamate structure can be achieved by modifying either of the two phenyl rings or the carbamate nitrogen. These modifications are crucial for tuning the molecule's properties for various applications.
Substitution on the Phenyl Rings : Derivatives can be synthesized by starting with substituted phenols or substituted anilines. For example, using a different substituted phenol in the initial synthesis would alter the "phenyl" part of the molecule, while using a different substituted aniline (B41778) to create the isocyanate would modify the "N-(dichlorophenyl)" portion. An example from the literature is 3,4-dichlorophenyl N-(3,5-bis(methoxycarbonyl)phenyl)carbamate, which features substitutions on the N-phenyl ring. sigmaaldrich.com
N-Arylation : The hydrogen on the carbamate nitrogen can be replaced, for instance, through N-arylation reactions. Copper-catalyzed cross-coupling reactions provide an efficient method for the mono N-arylation of primary carbamates using aryl iodides or bromides, without the need for expensive ligands. researchgate.net
Modification of Existing Substituents : Further chemical transformations can be performed on derivatives that already contain functional groups. For example, the synthesis of 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)-phenyl N-alkylcarbamates involves creating a more complex structure built upon the initial carbamate framework. researchgate.net
Table 2: Examples of Phenyl N-(Aryl)carbamate Derivatives
| Compound Name | Structural Modification | Source |
|---|---|---|
| Phenyl N-(3,5-dichlorophenyl)carbamate | Isomeric change in chlorine substitution | sigmaaldrich.com |
| Benzyl (B1604629) N-(3-chloro-4-fluorophenyl)carbamate | Replacement of phenyl ester with benzyl ester and change in halogen substitution | scienceopen.com |
| Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | Replacement of dichlorophenyl group with chloro(trifluoromethyl)phenyl group | nih.gov |
| 3,4-Dichlorophenyl N-(3,5-bis(methoxycarbonyl)phenyl)carbamate | Addition of two methoxycarbonyl groups to the N-phenyl ring | sigmaaldrich.com |
Considerations for Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing sustainable and "green" processes. In carbamate synthesis, a major goal is to move away from hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net
Several innovative approaches are being explored:
CO₂ as a C1 Source : Carbon dioxide can be used as a renewable and non-toxic C1 feedstock. A three-component coupling of an amine, CO₂, and an alkyl halide can produce carbamates. acs.org This reaction can be performed under mild conditions (1 atm of CO₂, room temperature) using a reusable, polymer-supported base catalyst, which simplifies purification. chemistryviews.org
Biocatalysis : The use of enzymes offers a green alternative for chemical synthesis, often proceeding with high selectivity in aqueous media. nih.gov Promiscuous esterases have been identified that can act as acyltransferases, efficiently catalyzing the synthesis of carbamates from various amines and carbonate esters in water, with yields up to 99%. nih.gov
Catalytic Decomposition of Carbamates : Research into the catalytic decomposition of carbamates to isocyanates presents a phosgene-free route to this key intermediate. researchgate.net This could be part of a recycling loop for materials like polyurethanes. researchgate.netrsc.org
Table 3: Comparison of Synthetic Protocols for Carbamates
| Method | Traditional Approach | Sustainable Alternative | Source |
|---|---|---|---|
| Carbonyl Source | Phosgene or Phenyl Chloroformate (toxic) | Carbon Dioxide (CO₂) (non-toxic, renewable) | researchgate.netchemistryviews.org |
| Catalysis | Stoichiometric reagents, harsh conditions | Reusable solid-supported catalysts, Enzymes (biocatalysis) | chemistryviews.orgnih.gov |
| Solvent | Organic solvents (e.g., Dichloromethane) | Water, or solvent-minimized systems | nih.gov |
| Overall Process | Multi-step with hazardous intermediates | One-pot reactions, simplified purification | acs.orgchemistryviews.org |
Elucidation of Biological Activity and Molecular Mechanisms of Phenyl N 3,4 Dichlorophenyl Carbamate Analogues
Modulation of Enzyme Systems
The carbamate (B1207046) functional group is a known pharmacophore that can interact with various enzymes, often leading to their inhibition. The specific substitutions on the phenyl rings of phenyl N-(3,4-dichlorophenyl)carbamate analogues play a crucial role in determining the potency and selectivity of these interactions.
Acetylcholinesterase Inhibition Mechanisms
Phenylcarbamates are recognized as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory action of carbamates is typically pseudo-irreversible. uni.lu This mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme. uni.lu This process forms a carbamylated enzyme complex that is much more stable and slower to hydrolyze than the acetylated enzyme formed with the natural substrate, acetylcholine. uni.lu This leads to a temporary inactivation of the enzyme, an accumulation of acetylcholine in the synapse, and subsequent overstimulation of cholinergic receptors. uni.lu
Table 1: Inhibitory Activity (IC50) of Analogue Carbamate Compounds against Acetylcholinesterase (AChE) This table is interactive. You can sort and filter the data.
| Compound | IC50 (µM) | Source |
|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | |
| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 89.74 | |
| Halogenated 2-hydroxy-N-phenylbenzamide Analogues | 33.1 - 85.8 | nih.gov |
Inhibition of Photosynthetic Electron Transport Systems
The 3,4-dichlorophenyl moiety is a key structural feature in a well-known class of herbicides that act by inhibiting photosynthesis. unam.mx The most prominent analogue in this class is 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron). nih.govinrae.fr These compounds are potent inhibitors of Photosystem II (PSII). ucanr.edu
The mechanism of action involves blocking the photosynthetic electron transport chain. ucanr.edu Specifically, these inhibitors bind to the Q_B binding niche on the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. nih.gov This binding competitively displaces plastoquinone, the native Q_B molecule, thereby preventing the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. nih.gov The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation, ultimately leading to the death of the plant. nih.govmedchemexpress.com Given the shared 3,4-dichlorophenyl group, phenyl N-(3,4-dichlorophenyl)carbamate is predicted to exhibit a similar herbicidal mechanism by inhibiting PSII.
Research on various disubstituted 3-hydroxynaphthalene-2-carboxanilides, which are also PSII inhibitors, shows a wide range of potencies, highlighting the influence of molecular structure on activity. nih.gov
Table 2: Photosynthetic Electron Transport (PET) Inhibition by Analogue Compounds This table is interactive. You can sort and filter the data.
| Compound Analogue Class | IC50 Range (µM) | Target | Source |
|---|---|---|---|
| Disubstituted 3-hydroxynaphthalene-2-carboxanilides | 9.8 - 1405 | Spinach Chloroplasts | nih.gov |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | Spinach Chloroplasts | nih.gov |
Antimicrobial Research Paradigms
Analogues of phenyl N-(3,4-dichlorophenyl)carbamate have been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. The antimicrobial activity is often linked to the specific chemical structure of the carbamate derivative.
Efficacy against Bacterial Strains
The antibacterial potential of carbamate derivatives has been demonstrated in several studies, though activity can be highly specific. For instance, certain carbamates derived from 1-hydroxynaphthalene-2-carboxanilides have shown high antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range. nih.gov However, these same compounds were ineffective against the Gram-positive bacterium Enterococcus faecalis. nih.gov
In another study, meta-alkoxyphenylcarbamates were screened against Staphylococcus aureus, Escherichia coli, and Candida albicans. medchemexpress.com While all tested compounds were largely inactive against S. aureus, some derivatives showed moderate activity against the Gram-negative bacterium E. coli, with the best compound having a MIC of 195.3 µg/mL. medchemexpress.com The presence and position of substituents, such as fluorine, and the length of alkoxy chains were found to be important for activity. medchemexpress.com
Table 4: Antibacterial Activity of Analogue Carbamate Compounds This table is interactive. You can sort and filter the data.
| Compound Analogue | Bacterium | Activity (MIC) | Source |
|---|---|---|---|
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |
| meta-alkoxyphenylcarbamate (compound 6d) | Escherichia coli | 195.3 µg/mL | medchemexpress.com |
Efficacy against Fungal Pathogens
Carbamate derivatives are well-established as fungicides, with several commercialized products used in agriculture. unam.mxportico.org Their mechanism often involves targeting thiol groups in fungal enzymes. unam.mx Recent research continues to explore novel N-aryl carbamates for their antifungal properties against various plant-pathogenic fungi.
A study evaluating a series of N-aryl carbamate derivatives found that many exhibited significant antifungal activity in vitro, with inhibitory rates greater than 60% at a concentration of 50 µg/mL against fungi like Botrytis cinerea and Magnaporthe grisea. unam.mx For example, one analogue demonstrated potent inhibition against Fusarium graminearum with an EC50 value (the concentration causing 50% of the maximum effect) of 12.50 µg/mL. nih.gov Another study on benzoylcarbamates bearing a pyridine (B92270) moiety found moderate to strong activity against Botrytis cinerea, with EC50 values for the most active compounds ranging from 6.45 to 6.98 µg/mL. researchgate.net
Table 5: Antifungal Activity of Analogue Carbamate Compounds against Plant Pathogens This table is interactive. You can sort and filter the data.
| Compound Analogue | Fungal Pathogen | Activity (EC50 or Inhibition %) | Source |
|---|---|---|---|
| N-Aryl Carbamate (1af) | Fusarium graminearum | 12.50 µg/mL | nih.gov |
| N-Aryl Carbamate (1z) | Fusarium oxysporum | 16.65 µg/mL | nih.gov |
| N-Aryl Carbamate (1ag) | Broad-spectrum | >70% inhibition at 50 µg/mL | nih.gov |
| Benzoylcarbamate (4h) | Sclerotinia sclerotiorum | 10.85 µg/mL | researchgate.net |
| Benzoylcarbamates (4d, 4f, 4g, 4h) | Botrytis cinerea | 6.45-6.98 µg/mL | researchgate.net |
Anti-mycobacterial Activity Assessment
Substituted urea (B33335) derivatives, including those related to phenyl N-(3,4-dichlorophenyl)carbamate, have demonstrated notable efficacy against Mycobacterium tuberculosis. In one study, derivatives synthesized by reacting 3,4-dichlorophenyl isocyanate with various amino acids, dipeptides, and other molecules showed significant anti-mycobacterial properties. Specifically, certain compounds inhibited the growth of Mycobacterium tuberculosis H37Rv by 80-89% at a concentration of 6.25 µM, highlighting their potential as lead compounds for new anti-tuberculosis drugs. nih.gov
The anti-mycobacterial activity of these compounds is often linked to their ability to inhibit key cellular processes. For example, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), which share structural similarities with carbamate derivatives, have been identified as inhibitors of mycobacterial RNA polymerase (RNAP). mdpi.com These compounds have shown promising activity against various non-tuberculous mycobacteria (NTM), including clinically significant species like Mycobacterium abscessus and Mycobacterium avium complexes. mdpi.com
Furthermore, research into dibasic phenylcarbamic acid derivatives has revealed potent activity against a range of mycobacterial strains, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 1.9 µM. nih.gov These findings suggest that the phenylcarbamate scaffold is a promising framework for the development of novel anti-mycobacterial agents. nih.gov
Table 1: Anti-mycobacterial Activity of Phenyl N-(3,4-dichlorophenyl)carbamate Analogues and Related Compounds
| Compound/Derivative Class | Target Organism | Activity | Reference |
| Substituted urea derivatives | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition at 6.25 µM | nih.gov |
| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Non-tuberculous mycobacteria (NTM) | Potent activity against M. abscessus and M. avium complexes | mdpi.com |
| Dibasic phenylcarbamic acid derivatives | Various mycobacterial strains | MIC values as low as 1.9 µM | nih.gov |
Nematode Control Research and Nematicidal Action
The nematicidal properties of compounds related to phenyl N-(3,4-dichlorophenyl)carbamate are an area of active research. While direct studies on this specific compound are limited, the broader class of carbamates is known to exhibit nematicidal activity. These compounds often act as neurotoxins, disrupting the nervous systems of nematodes. nih.gov
Research into other nematicidal agents provides a framework for understanding potential mechanisms. For instance, Bacillus thuringiensis (Bt) produces Cry proteins that are toxic to nematodes, causing intestinal damage. nih.gov Similarly, simplified derivatives of existing anthelmintic drugs, such as albendazole, have shown efficacy against nematodes like Toxocara canis. nih.gov These derivatives are thought to interfere with microtubule formation, leading to parasite death. nih.gov
The development of new nematicidal compounds is crucial for agriculture and animal health. The structural features of phenyl N-(3,4-dichlorophenyl)carbamate make it a candidate for further investigation in this area, particularly in the context of developing novel control agents for parasitic nematodes.
Phytotoxicological Studies and Plant Physiological Responses
Compounds with structures similar to phenyl N-(3,4-dichlorophenyl)carbamate have been shown to inhibit photosynthesis in plants. A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which also possess an amide or carbamate bond, demonstrated their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The activity of these compounds was found to be dependent on the position and electron-withdrawing properties of substituents on the anilide ring, as well as the compound's lipophilicity. nih.gov
The highest PET-inhibiting activity was observed with compounds having IC50 values around 10 µM. nih.gov These compounds are believed to interfere with photosystem II, a key component of the photosynthetic machinery. nih.gov This mode of action is common among many herbicides that contain an amide or carbamate functional group, which can form hydrogen bonds with proteins in the thylakoid membranes, leading to conformational changes and inhibition of PET. nih.gov
These findings suggest that phenyl N-(3,4-dichlorophenyl)carbamate and its analogues could have significant effects on plant physiology, potentially acting as herbicides by disrupting the fundamental process of photosynthesis.
Table 2: Photosynthesis-Inhibiting Activity of Related Carboxamides
| Compound Type | Plant System | Mechanism of Action | Activity (IC50) | Reference |
| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Spinach chloroplasts | Inhibition of photosynthetic electron transport (PET) in photosystem II | ~10 µM for most active compounds | nih.gov |
Investigation of Receptor Binding and Neurotransmitter System Interactions
Carbamate derivatives are well-known for their interactions with the nervous system, particularly as inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. Phenylcarbamates have been specifically investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant to the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com
The carbamate moiety acts as a pharmacophore for cholinesterase inhibition. mdpi.com For instance, rivastigmine, a carbamate-based drug, is used to treat dementia. mdpi.com The inhibitory activity of these compounds can be selective for either AChE or BChE, and this selectivity is influenced by the substituents on the carbamate structure. mdpi.comnih.gov
In addition to cholinesterase inhibition, some carbamate analogues have been found to bind to other receptors in the central nervous system. For example, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been identified as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov The carbonyl group in the amide linker of these compounds was found to be critical for high-affinity binding to the D3 receptor. nih.gov
These findings indicate that the phenyl N-(3,4-dichlorophenyl)carbamate scaffold has the potential to be modified to target various components of the neurotransmitter system, offering possibilities for the development of new therapeutic agents for neurological disorders.
Table 3: Receptor and Enzyme Interactions of Phenylcarbamate Analogues
| Compound Class | Target | Biological Effect | Reference |
| Phenylcarbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of enzyme activity | researchgate.netmdpi.com |
| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D3 Receptor | Selective binding | nih.gov |
Structure Activity Relationship Sar and Advanced Computational Chemistry of Phenyl N 3,4 Dichlorophenyl Carbamate Systems
Impact of Substituent Modifications on Biological Potency
The biological potency of phenyl N-(3,4-dichlorophenyl)carbamate derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial in elucidating these effects and guiding the design of more effective compounds.
The substitution pattern on the phenyl rings plays a pivotal role in determining the biological activity of this class of compounds. For instance, in related benzanilide (B160483) structures, the presence and positioning of electron-withdrawing groups, such as nitro and chloro groups, have been shown to be critical for potent inhibition of certain biological targets. acs.org Specifically, a 3-nitro substitution on one phenyl ring and a 3,4-dichloro substitution on the other have been identified as favorable for high activity in some contexts. acs.org The replacement of these groups with others, like a 3-trifluoromethoxy group, can also yield potent compounds, indicating that the electronic properties of the substituents are a key determinant of potency. acs.org
The following table summarizes the impact of various substituent modifications on the biological potency of analogous compounds, drawing from SAR studies on related chemical scaffolds.
| Compound/Analog Series | Substituent Modification | Impact on Biological Potency |
| Benzanilide Analogs | Replacement of 3-nitro group with 3-trifluoromethoxy group | Maintained high inhibitory activity |
| Benzanilide Analogs | Variation in C-ring substitution (e.g., 3-chloro-4-fluoro, 2,4-dichloro) | Influenced potency, with specific patterns being preferred |
| Truncated Analogs | Deletion of the peripheral C-ring | Resulted in a significant drop in potency for some targets |
Correlation between Lipophilicity and Bioactivity Profiles
Lipophilicity, a measure of a compound's affinity for a fatty or nonpolar environment, is a critical physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. pg.edu.plnih.gov In the context of phenyl N-(3,4-dichlorophenyl)carbamate and its derivatives, understanding the correlation between lipophilicity and bioactivity is essential for optimizing their therapeutic potential.
The lipophilic character of a molecule governs its ability to traverse biological membranes, a prerequisite for reaching its site of action. nih.gov Generally, compounds with moderate lipophilicity tend to exhibit better absorption and distribution profiles. nih.gov Highly lipophilic compounds may be sequestered in fatty tissues, leading to prolonged retention and potential toxicity, while compounds with low lipophilicity may have poor membrane permeability and bioavailability. nih.gov
Studies on various classes of bioactive compounds have consistently demonstrated that lipophilicity is a key determinant of their biological activity. pg.edu.pl For instance, the cyclization of thiosemicarbazides into thiazolyl-triazoles has been shown to increase lipophilicity, likely due to a decrease in the polar character of the molecule. nih.gov Similarly, the introduction of electron-withdrawing substituents, such as a phenyl group, can increase lipophilicity, while electron-donating groups tend to decrease it. nih.gov
The relationship between lipophilicity and bioactivity is often complex and not always linear. Principal component analysis (PCA) has been employed to investigate these correlations, revealing that optimal anti-inflammatory and antioxidant activities in some compound series are associated with medium lipophilicity values. nih.gov This suggests that a balance must be struck to achieve both effective target engagement and favorable pharmacokinetic properties. The predicted octanol-water partition coefficient (XlogP) for phenyl N-(3,4-dichlorophenyl)carbamate is 5.3, indicating a significant degree of lipophilicity. uni.lu
The following table illustrates the general correlation between lipophilicity and various aspects of a compound's bioactivity profile.
| Lipophilicity Level | Impact on Absorption & Distribution | Impact on Metabolism | General Bioactivity Trend |
| High | May lead to sequestration in fatty tissues | Often preferred substrates for metabolic enzymes, leading to high clearance | Can lead to high potency but may have unfavorable pharmacokinetics |
| Moderate | Generally optimal for membrane permeability and distribution | Balanced metabolic profile | Often associated with the best overall bioactivity and therapeutic potential |
| Low | Poor absorption and distribution | May exhibit lower rates of metabolism | Often results in poor efficacy due to an inability to reach the target site |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.krnih.gov By identifying key molecular descriptors that influence potency, QSAR models can be used to predict the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov
The development of a robust QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate the model. nih.gov These models can be highly predictive, with some achieving accuracies of over 80% in both training and test sets. nih.gov
For N-aryl compounds, such as phenyl N-(3,4-dichlorophenyl)carbamate, QSAR studies have highlighted the importance of various descriptors in predicting biological activity. These can include atom-based descriptors like RTSA indices and Wang-Ford charges, as well as whole molecular descriptors. nih.gov The interpretation of these descriptors can provide valuable insights into the structural features that are conducive to high potency. For example, the presence of aromatic and heteroaromatic rings, aliphatic chains, and halogen atoms in specific regions of the molecule has been identified as being important for the activity of certain parasitic protein inhibitors. nih.gov
The predictive power of QSAR models is contingent on their rigorous validation. This typically involves both internal validation, using techniques like leave-one-out cross-validation, and external validation, where the model is challenged with a set of compounds that were not used in its development. koreascience.kr The following table presents a hypothetical example of molecular descriptors that could be used in a QSAR model for phenyl N-(3,4-dichlorophenyl)carbamate analogs and their potential impact on biological activity.
| Molecular Descriptor | Interpretation | Predicted Impact on Potency |
| LogP | Lipophilicity | A moderate value is likely optimal |
| Molecular Weight | Size of the molecule | May influence binding site accessibility |
| Number of Hydrogen Bond Donors/Acceptors | Potential for specific interactions with the target | Crucial for target binding and selectivity |
| Electronic Descriptors (e.g., Hammett constants) | Electron-donating/withdrawing properties of substituents | Can significantly modulate target affinity |
| Topological Descriptors (e.g., Wiener index) | Molecular shape and branching | Influences overall fit within the binding pocket |
Molecular Docking Simulations and Ligand-Target Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique provides valuable insights into the binding modes of phenyl N-(3,4-dichlorophenyl)carbamate and its analogs, helping to rationalize observed SAR data and guide the design of more potent and selective inhibitors.
The docking process involves placing the ligand in the active site of the target protein and evaluating the binding affinity based on a scoring function that considers various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov Studies on related carbamate-containing compounds have successfully used molecular docking to elucidate key interactions with their biological targets. nih.govresearchgate.net
For example, in the case of tyrosine hydroxylase inhibitors, docking studies have revealed that ligands bind within a deep, narrow groove lined with polar, aromatic, and acidic residues. nih.gov The identification of a "hexa interacting amino acids unit" and a crucial "His361-His336 dyad" has provided a detailed understanding of the binding interactions at the molecular level. nih.govresearchgate.net
The following table summarizes the potential binding interactions of phenyl N-(3,4-dichlorophenyl)carbamate within a hypothetical protein active site, based on common interactions observed in molecular docking studies of similar compounds.
| Functional Group of Ligand | Potential Interacting Residue in Target Protein | Type of Interaction |
| Phenyl Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π stacking |
| 3,4-Dichlorophenyl Ring | Hydrophobic residues (e.g., Leucine, Valine) | Hydrophobic interactions |
| Carbamate (B1207046) N-H | Hydrogen bond acceptor (e.g., Aspartate, Glutamate) | Hydrogen bond |
| Carbamate C=O | Hydrogen bond donor (e.g., Serine, Threonine) | Hydrogen bond |
| Chlorine Atoms | Electron-rich atoms or aromatic systems | Halogen bonding |
Theoretical Probing of Amide Resonance and Conformational Dynamics
Theoretical studies, employing methods such as ab initio molecular orbital and density functional theory calculations, have been instrumental in understanding the nuances of amide resonance in carbamates. researchgate.net These studies have shown that the rotational barrier of the C-N bond in carbamates is typically 3-4 kcal/mol lower than in analogous amides, due to steric and electronic perturbations from the additional oxygen atom. nih.govresearchgate.net
Carbamates can exist as two main conformers, syn and anti, with the anti conformation generally being favored by 1.0-1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference between the two conformers can be close to zero, leading to a mixture of both isomers. nih.gov The specific conformation adopted by phenyl N-(3,4-dichlorophenyl)carbamate will depend on the interplay of these electronic and steric factors and can have a significant impact on its ability to bind to its biological target.
The following table summarizes the key characteristics of amide resonance and conformational preferences in carbamates.
| Parameter | Description | Significance for Phenyl N-(3,4-dichlorophenyl)carbamate |
| C-N Bond Rotational Barrier | The energy required to rotate around the C-N bond | Lower than in amides, influencing conformational flexibility |
| Amide Resonance Energy | The stabilization energy due to electron delocalization | Contributes to the planarity of the carbamate group |
| Conformational Isomers | The existence of syn and anti conformers | The preferred conformation will affect the molecule's shape and binding properties |
| Dihedral Angle between Phenyl Rings | The relative orientation of the two aromatic rings | Influences the overall three-dimensional structure of the molecule |
Environmental Dynamics, Degradation Pathways, and Ecotoxicological Research for Phenyl N 3,4 Dichlorophenyl Carbamate
Hydrolytic Transformation Processes in Aquatic and Soil Environments
Hydrolysis is a primary abiotic degradation pathway for many carbamate (B1207046) pesticides in aqueous and soil environments. The process involves the cleavage of the ester or amide linkage in the carbamate structure. For phenyl N-(3,4-dichlorophenyl)carbamate, this would lead to the formation of phenol (B47542) and N-(3,4-dichlorophenyl)carbamic acid, which is unstable and would likely decompose further to 3,4-dichloroaniline (B118046) and carbon dioxide.
Table 1: Representative Hydrolytic Stability of a Related Phenyl Carbamate (Chlorpropham) at 20°C
| pH | Stability | Reference |
| 4 | Stable | herts.ac.uk |
| 7 | Stable | herts.ac.uknih.gov |
| 9 | Stable | herts.ac.uknih.gov |
This table illustrates the general stability of a related phenyl carbamate to hydrolysis under various pH conditions. It is anticipated that phenyl N-(3,4-dichlorophenyl)carbamate would exhibit similar stability.
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of pesticides in the environment, particularly on soil surfaces and in the upper layers of water bodies. This process is driven by the absorption of sunlight, which can lead to the cleavage of chemical bonds within the molecule.
For aromatic carbamates, photodegradation can proceed through various mechanisms, including photo-oxidation and photohydrolysis. nih.gov Research on the herbicide diuron (B1670789), which shares the 3,4-dichlorophenyl moiety, has shown that photodegradation can lead to the formation of several intermediate products through processes like demethylation, hydroxylation, and dechlorination. nih.govresearchgate.netjst.go.jp The primary absorption bands for diuron are at 247 nm and 284 nm, with some absorption at wavelengths between 320 and 370 nm. nih.gov It is plausible that phenyl N-(3,4-dichlorophenyl)carbamate would undergo similar transformations upon exposure to sunlight. The presence of photosensitizers in the environment, such as titanium dioxide (TiO2), can significantly accelerate the rate of photodegradation. researchgate.netjst.go.jpmdpi.com
Table 2: Potential Photodegradation Products of Phenyl N-(3,4-dichlorophenyl)carbamate (Inferred from Diuron Studies)
| Parent Compound | Potential Photoproducts | Degradation Mechanism | Reference |
| Phenyl N-(3,4-dichlorophenyl)carbamate | 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea (from diuron) | Heterolytic substitution of chlorine by OH radicals | nih.gov |
| 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea (from diuron) | Heterolytic substitution of chlorine by OH radicals | nih.gov | |
| 3-(4-chlorophenyl)-1,1-dimethylurea (from diuron) | Reductive dechlorination | nih.gov | |
| Various hydroxylated and dechlorinated derivatives | Oxidation and dechlorination | researchgate.netjst.go.jp |
This table presents potential photodegradation products based on the well-studied herbicide diuron, which has a similar dichlorinated phenyl ring.
Microbial Biotransformation Pathways and Metabolite Formation
Microbial degradation is a critical pathway for the dissipation of many organic pesticides in soil and water. acs.orgresearchgate.net A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize carbamate herbicides. frontiersin.orgnih.govresearchgate.net The initial and most common step in the microbial degradation of phenylcarbamates is the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases or amidases. frontiersin.orgresearchgate.netnih.gov
For phenyl N-(3,4-dichlorophenyl)carbamate, this initial hydrolysis would yield phenol and 3,4-dichloroaniline (3,4-DCA). nih.govnih.gov While phenol can be further degraded by various microorganisms, 3,4-DCA is a persistent and more toxic metabolite. researchgate.netnih.gov The complete mineralization of the parent compound often relies on microbial consortia, where different species work synergistically to break down the initial compound and its subsequent metabolites. nih.govasm.org Several bacterial genera, including Arthrobacter, Pseudomonas, Variovorax, and Comamonas, have been identified as being capable of degrading phenylurea and carbamate herbicides. acs.orgnih.govnih.gov
Table 3: Key Microbial Genera Involved in the Degradation of Phenyl Carbamate and Phenylurea Herbicides
| Microbial Genus | Herbicide(s) Degraded | Key Metabolic Step | Reference(s) |
| Variovorax | Linuron (B1675549), Diuron | Hydrolysis of urea (B33335)/carbamate linkage | nih.govnih.govasm.org |
| Arthrobacter | Diuron, Isoproturon, Linuron, CIPC | Hydrolysis of urea/carbamate linkage | acs.orgnih.gov |
| Pseudomonas | CIPC | Hydrolysis of carbamate linkage | acs.org |
| Comamonas | Linuron | Degradation of 3,4-DCA | nih.gov |
This table highlights key microbial genera known to degrade similar compounds, suggesting their potential role in the biotransformation of phenyl N-(3,4-dichlorophenyl)carbamate.
Analysis of Environmental Persistence Factors
The environmental persistence of phenyl N-(3,4-dichlorophenyl)carbamate is determined by the rates of its degradation through the processes described above. Factors that influence its persistence include:
Chemical Stability: As indicated by the stability of related compounds, phenyl N-(3,4-dichlorophenyl)carbamate is likely to be relatively stable to hydrolysis in acidic to neutral environments. herts.ac.uknih.gov
Bioavailability: The compound's sorption to soil organic matter and clay particles can reduce its availability for microbial degradation and translocation. Phenylcarbamates generally exhibit moderate mobility in soil. nih.gov
Environmental Conditions: Soil moisture, temperature, pH, and organic matter content all affect microbial activity and, consequently, the rate of biodegradation. acs.org
Microbial Population: The presence of adapted microbial populations capable of degrading the parent compound and its metabolites is crucial for its dissipation. researchgate.net
Based on data for similar compounds like linuron, which has an aerobic soil metabolism half-life of 57 to 100 days, phenyl N-(3,4-dichlorophenyl)carbamate can be expected to be moderately persistent in the environment. epa.gov
Environmental Distribution and Translocation Studies in Soil-Plant Systems
The distribution and translocation of phenyl N-(3,4-dichlorophenyl)carbamate in soil-plant systems are governed by its physicochemical properties and environmental interactions. Carbamates with moderate water solubility and soil sorption potential can be taken up by plant roots and translocated to other parts of the plant.
Studies on chlorpropham (B1668850) have shown it to have medium to low mobility in soil. nih.gov Similarly, linuron is considered relatively immobile, though increased mobility can occur in coarse-textured soils with low organic matter. epa.gov This suggests that phenyl N-(3,4-dichlorophenyl)carbamate may have a limited potential for leaching into groundwater, but runoff from treated fields could lead to surface water contamination. epa.gov Once in the plant, carbamates can be metabolized, with hydrolysis of the carbamate bond being a common transformation. ucanr.edu
Research into Breakdown Products and Their Environmental Implications
The primary breakdown products of phenyl N-(3,4-dichlorophenyl)carbamate are expected to be phenol and 3,4-dichloroaniline (3,4-DCA). While phenol is readily biodegradable, 3,4-DCA is a metabolite of significant environmental concern. researchgate.netnih.gov
3,4-Dichloroaniline (3,4-DCA): This compound is known to be more persistent and toxic than its parent phenylurea herbicides. researchgate.netnih.gov Its accumulation in the environment can pose a risk to soil and aquatic ecosystems. The complete mineralization of 3,4-DCA often requires specific microbial populations. nih.gov
Hydroxylated and Dechlorinated Products: Photodegradation can lead to a variety of hydroxylated and dechlorinated derivatives of the dichlorophenyl ring. nih.gov The environmental fate and toxicity of these individual products are generally less understood.
The formation of these breakdown products highlights the importance of considering the entire degradation pathway when assessing the environmental risk of phenyl N-(3,4-dichlorophenyl)carbamate.
Advanced Analytical Methodologies for Phenyl N 3,4 Dichlorophenyl Carbamate in Research Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating phenyl N-(3,4-dichlorophenyl)carbamate from complex mixtures. The choice of technique depends on the analyte's properties, the matrix, and the specific research objectives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylcarbamates due to its suitability for polar, non-volatile, and thermally labile compounds. researchgate.netfishersci.com Method development for phenyl N-(3,4-dichlorophenyl)carbamate typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. phenomenex.comnih.gov
Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. fishersci.com C18 columns are widely used, offering excellent retention and separation for many carbamates. researchgate.net For enhanced selectivity, specialized columns like the Newcrom R1, which has low silanol (B1196071) activity, can be employed. sielc.com
The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. researchgate.net To improve peak shape and resolution, the mobile phase is often acidified with agents like phosphoric acid or formic acid. Formic acid is particularly favored when the HPLC system is coupled with a mass spectrometer, as it is volatile and MS-compatible. sielc.com Gradient elution, where the mobile phase composition is changed during the run, is frequently used to separate the target analyte from matrix interferences and other related compounds. researchgate.net
For detection, a UV detector is commonly used, with the wavelength set according to the analyte's absorption maximum, often around 220 nm. researchgate.net For trace-level analysis, greater sensitivity and selectivity can be achieved through post-column derivatization followed by fluorescence detection, a technique established in EPA Method 531.2 for related N-methylcarbamates. fishersci.comlabcompare.com
Table 1: Typical HPLC Parameters for Phenylcarbamate Analysis This table is interactive. Click on the headers to sort.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Primary separation based on hydrophobicity. |
| Specialized Phenyl or Carbamate (B1207046) Columns | Enhanced selectivity for aromatic compounds. | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elution of analytes with varying polarities. |
| Additives | Formic Acid (0.1%) or Phosphoric Acid | Improves peak shape and ionization for MS. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and separation efficiency. |
| Detection | UV/Vis (220-240 nm) | General purpose detection. |
| Fluorescence (Post-column derivatization) | High sensitivity and selectivity for trace analysis. |
While HPLC is often preferred, Gas Chromatography (GC) offers high resolution and can be a powerful tool for phenylcarbamate analysis, provided the challenges of thermal instability and low volatility are addressed. scispec.co.th Direct GC analysis of many carbamates is difficult as they can degrade in the hot injection port. scispec.co.th Therefore, derivatization is a crucial step to convert the polar, thermally labile phenyl N-(3,4-dichlorophenyl)carbamate into a more volatile and stable derivative suitable for GC analysis. research-solution.comsigmaaldrich.com
The primary goal of derivatization in this context is to replace the active hydrogen on the carbamate nitrogen with a non-polar, thermally stable group. research-solution.com Common derivatization reactions fall into categories like alkylation and silylation. research-solution.comsigmaaldrich.com
Alkylation: This involves adding an alkyl group. A technique known as flash alkylation or on-column methylation can be employed, where a reagent like MethElute (trimethylanilinium hydroxide (B78521) in methanol) is co-injected with the sample. scispec.co.th This reagent methylates the carbamate in the hot injector port, forming a stable derivative. Another approach involves using a strong base like sodium hydride followed by an alkylating agent such as iodoethane. researchgate.net
Silylation: This is a common and effective technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The presence of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate. sigmaaldrich.com
The choice of detector is also critical. A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like carbamates. youngin.com For unambiguous identification, a mass spectrometer (MS) is the detector of choice, providing both quantitative data and structural information. scispec.co.th
Table 2: Common Derivatization Reagents for GC Analysis of Carbamates This table is interactive. Click on the headers to sort.
| Derivatization Method | Reagent(s) | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -NH- | TMS-derivative |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -NH- | TMS-derivative | |
| Alkylation | MethElute (TMAH) | -NH- | Methyl-derivative |
| NaH / Iodoethane | -NH- | Ethyl-derivative |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | -NH- | PFB-derivative |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and high-throughput screening method for the qualitative or semi-quantitative analysis of pesticide residues, including phenylcarbamates. ajrconline.orgiaea.org It is particularly useful in laboratories with limited resources or for preliminary screening of a large number of samples before employing more complex techniques like HPLC or GC. iaea.org
For the analysis of phenyl N-(3,4-dichlorophenyl)carbamate, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net The mobile phase, or eluting solvent system, is selected to achieve a good separation of the target analyte from other components in the sample extract. A mixture of ethyl acetate (B1210297) and dichloromethane (B109758) has been shown to be effective for eluting carbamate pesticides. ca.gov
After development, the separated compounds on the TLC plate must be visualized. Since many pesticides are not colored, a chromogenic reagent is sprayed onto the plate to produce colored spots. ajrconline.org For carbamates, common visualization methods include:
o-Tolidine and Potassium Iodide (o-TKI): This reagent can detect a variety of carbamates, producing distinct spots. ca.gov
p-Nitrobenzenediazonium Fluoroborate: This reagent is also used for detecting carbamates and can yield different colored spots, aiding in identification. researchgate.net
Hydrolysis and Derivatization: A technique for the related methyl N-(3,4-dichlorophenyl)carbamate (Swep) involves hydrolysis on the TLC plate with methanolic potassium hydroxide to form 3,4-dichloroaniline (B118046), which is then sprayed with a fluorescamine (B152294) solution to produce fluorescent spots, enhancing sensitivity. nih.gov
The position of the spot (Rf value) is compared to that of a standard for identification, and the size and intensity of the spot can be used for semi-quantitative estimation. researchgate.net
Mass Spectrometry (MS) for Metabolite Identification and Quantitation
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the definitive identification and quantification of phenyl N-(3,4-dichlorophenyl)carbamate and its metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. gcms.cz
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. youtube.com In this technique, a specific ion (the precursor ion) of the target molecule is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern acts as a chemical fingerprint, confirming the identity of the compound. youtube.com
While specific metabolic pathways for phenyl N-(3,4-dichlorophenyl)carbamate are not extensively documented in publicly available literature, the metabolism of the closely related compound methyl N-(3,4-dichlorophenyl)carbamate (Swep) provides a strong predictive model. Studies on Swep have shown that it is metabolized in mice and excreted in urine primarily as water-soluble conjugates. nih.gov Key metabolic transformations likely include:
Hydrolysis: Cleavage of the carbamate or ester linkage to yield 3,4-dichloroaniline and phenol (B47542).
Conjugation: The resulting metabolites, particularly the phenolic group, can be conjugated with glucuronic acid or sulfuric acid to increase water solubility and facilitate excretion. nih.gov
LC-MS/MS methods would be developed to target these predicted metabolites. By monitoring for the specific mass transitions of the parent compound and its expected breakdown products, researchers can confirm their presence in biological samples like urine or blood. researchgate.net Predicted MS data for the parent compound can guide the initial setup of the mass spectrometer. uni.lu
Table 3: Predicted Mass Spectrometry Data for Phenyl N-(3,4-dichlorophenyl)carbamate This table is interactive. Click on the headers to sort.
| Adduct | Formula | Predicted m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₀Cl₂NO₂]⁺ | 282.00832 | Positive |
| [M+Na]⁺ | [C₁₃H₉Cl₂NNaO₂]⁺ | 303.99026 | Positive |
| [M-H]⁻ | [C₁₃H₈Cl₂NO₂]⁻ | 279.99376 | Negative |
| [M+NH₄]⁺ | [C₁₃H₁₃Cl₂N₂O₂]⁺ | 299.03486 | Positive |
| [M+K]⁺ | [C₁₃H₉Cl₂KNO₂]⁺ | 319.96420 | Positive |
Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.
Hyphenated Techniques in Environmental and Biological Matrices
The analysis of phenyl N-(3,4-dichlorophenyl)carbamate in complex environmental (e.g., water, soil) and biological (e.g., urine, plasma) matrices requires highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for this type of analysis. ca.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the most powerful and widely used hyphenated technique for analyzing carbamate pesticides. nih.gov It combines the excellent separation capabilities of HPLC for polar and non-volatile compounds with the unparalleled sensitivity and selectivity of tandem mass spectrometry. nih.gov The sample is first extracted from the matrix, often using methods like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govmdpi.com The extract is then injected into the LC-MS/MS system. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where it monitors for a specific precursor-to-product ion transition unique to the target analyte. This makes the method highly selective, minimizing interference from the complex sample matrix and allowing for quantification at very low levels (parts-per-billion or even parts-per-trillion). researchgate.netnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) is another valuable hyphenated technique, particularly when appropriate derivatization is performed. scispec.co.th Following derivatization to improve volatility and thermal stability, GC-MS provides excellent chromatographic resolution and definitive mass spectral identification. GC-MS/MS can be used to further enhance selectivity and sensitivity, similar to LC-MS/MS. scispec.co.th
The choice between LC-MS/MS and GC-MS often depends on the specific analyte, the matrix, and the available instrumentation. For many carbamates, including phenyl N-(3,4-dichlorophenyl)carbamate, LC-MS/MS is often preferred as it can analyze the parent compound directly without the need for derivatization. nih.gov
Method Validation for Trace Analysis and Reproducibility
For research applications, particularly those involving regulatory or toxicological assessments, it is essential that the analytical methods used are properly validated to ensure the reliability and reproducibility of the results. eurl-pesticides.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.br Key performance characteristics that must be evaluated for the trace analysis of phenyl N-(3,4-dichlorophenyl)carbamate include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99. thermofisher.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comscielo.br For trace analysis, these values need to be sufficiently low, often in the µg/kg (ppb) or ng/L (ppt) range. mdpi.com
Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is often assessed through recovery studies, where a blank matrix is spiked with a known amount of the analyte and analyzed. Recoveries are typically expected to be within the 70-120% range. mdpi.com
Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to precision under the same operating conditions over a short interval, while reproducibility assesses precision under different conditions (e.g., different days, analysts, or equipment). Precision is usually expressed as the relative standard deviation (RSD), which should typically be less than 20% for trace residue analysis. mdpi.com
Matrix Effects: The influence of co-extracted components from the sample matrix on the analytical signal. Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification. They are often evaluated by comparing the response of a standard in pure solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration standards are frequently used to compensate for these effects. eurl-pesticides.eu
Following internationally recognized guidelines, such as those from the European Union (SANTE) or ISO/IEC 17025, ensures that the validation is comprehensive and the resulting data are defensible. eurl-pesticides.euscielo.br
Research Oriented Applications and Future Directions for Phenyl N 3,4 Dichlorophenyl Carbamate Class
Development of Novel Agrochemical Formulations
While specific research on novel agrochemical formulations of phenyl N-(3,4-dichlorophenyl)carbamate is not widely reported, significant advancements have been made with structurally similar compounds, particularly the herbicide diuron (B1670789) [3-(3,4-dichlorophenyl)-1,1-dimethylurea]. These developments offer a clear roadmap for future research on phenyl N-(3,4-dichlorophenyl)carbamate. The primary focus in modern agrochemical formulation is the development of controlled-release (CR) systems to enhance efficiency, reduce environmental impact, and minimize phytotoxicity.
Research has demonstrated the successful incorporation of diuron into alginate-based granules. nih.govacs.org These formulations are designed to slow the release of the active ingredient into the environment. The release kinetics from these granules are diffusion-controlled, and the inclusion of adsorbents like bentonite (B74815) can further retard the release, as indicated by higher T50 values (the time taken for 50% of the active ingredient to be released). nih.govacs.org Such CR formulations have been shown to reduce the vertical mobility of the herbicide in the soil, which is a crucial factor in preventing groundwater contamination. nih.gov
Future research on phenyl N-(3,4-dichlorophenyl)carbamate could explore its incorporation into various matrices for controlled release, such as:
Polymeric Matrices: Utilizing biodegradable polymers to encapsulate the compound, allowing for a slow and sustained release triggered by environmental factors like moisture and microbial activity.
Nanocomposites: The use of nanomaterials, such as layered double hydroxides or nanoclays, could offer a high surface area for loading the carbamate (B1207046) and provide a tunable release profile.
Stimuli-Responsive Formulations: Developing formulations that release the active ingredient in response to specific stimuli, such as pH changes in the soil or the presence of specific enzymes secreted by target weeds or pathogens.
The development of such novel formulations for phenyl N-(3,4-dichlorophenyl)carbamate would align with the broader trend in agriculture towards more sustainable and targeted pest management strategies.
Exploration in Industrial Biocidal Technologies
The 3,4-dichlorophenyl moiety is a key feature in several biocidal compounds, suggesting that phenyl N-(3,4-dichlorophenyl)carbamate has significant potential for use in industrial biocidal technologies. A prominent example is the use of diuron as an antifouling agent in marine paints. nih.gov Antifouling paints are crucial for protecting ship hulls and other underwater structures from the accumulation of marine organisms, which can increase drag and fuel consumption. Diuron functions by inhibiting the photosynthesis of algae, thereby preventing their growth on treated surfaces. nih.gov
Given its structural similarity to diuron, phenyl N-(3,4-dichlorophenyl)carbamate is a strong candidate for investigation as an industrial biocide. Carbamate-based biocides, such as 3-iodo-2-propynyl-butyl carbamate (IPBC), are already widely used in paints, coatings, and wood preservatives. google.comgoogle.com Research has also explored the use of carbamates in controlling microbial growth and fouling in industrial water systems, such as those in the pulp and paper industry. nih.gov
Future research in this area for phenyl N-(3,4-dichlorophenyl)carbamate could focus on:
Antifouling Coatings: Evaluating its efficacy as a primary or synergistic biocide in marine paint formulations. Studies would need to assess its effectiveness against a broad spectrum of fouling organisms and its long-term stability in the marine environment.
Material Preservation: Investigating its potential as a preservative for wood, textiles, and other materials susceptible to microbial degradation. This would involve testing its fungicidal and bactericidal properties against relevant spoilage organisms.
Biofilm Inhibition: Exploring its ability to prevent the formation of biofilms on industrial surfaces, which can cause significant operational problems in various sectors.
The development of new biocidal technologies based on phenyl N-(3,4-dichlorophenyl)carbamate would require thorough toxicological and environmental impact assessments to ensure their safety and sustainability.
Role as Chemical Intermediates in Organic Synthesis
Phenyl carbamates are versatile intermediates in organic synthesis due to the reactivity of the carbamate group. nih.gov They can serve as protecting groups for amines and can be transformed into a variety of other functional groups, making them valuable building blocks for more complex molecules. nih.gov The synthesis of phenyl carbamates can be achieved through several methods, including the reaction of an amine with phenyl chloroformate. nih.gov
The phenoxy group in phenyl carbamates is a good leaving group, which allows for the ready conversion of the carbamate into other functionalities. For instance, phenyl carbamates can react with amines to form ureas, a reaction that is often used in the synthesis of biologically active compounds. nih.gov This reactivity opens up possibilities for using phenyl N-(3,4-dichlorophenyl)carbamate as a precursor for a range of derivatives.
Future research into the synthetic utility of phenyl N-(3,4-dichlorophenyl)carbamate could explore its use in the preparation of:
Substituted Ureas: By reacting it with various primary and secondary amines, a library of novel 1-(3,4-dichlorophenyl)-3-substituted ureas could be generated. These compounds could then be screened for a variety of biological activities, given that the urea (B33335) functional group is a common pharmacophore.
Nitrogen-Containing Heterocycles: Phenyl carbamates can be precursors to the synthesis of various heterocyclic systems. core.ac.uknih.gov The 3,4-dichlorophenyl moiety could be incorporated into these ring systems, potentially leading to new compounds with interesting electronic and biological properties. Research in this area could involve exploring cyclization reactions that utilize the reactivity of the carbamate nitrogen.
Isocyanates: Under certain conditions, phenyl carbamates can be converted into isocyanates, which are highly reactive intermediates used in the synthesis of a wide range of polymers and other organic compounds.
The exploration of phenyl N-(3,4-dichlorophenyl)carbamate as a chemical intermediate could lead to the discovery of new molecules with applications in materials science, medicinal chemistry, and agrochemicals.
Emerging Potentials in Chemical Biology and Medicinal Chemistry
The carbamate functional group is a well-established pharmacophore found in numerous approved drugs. evitachem.com Carbamates are often used as isosteres for amide bonds in peptides, offering improved stability and cell permeability. evitachem.com The dichlorophenyl group is also present in many biologically active compounds, contributing to their lipophilicity and binding interactions with biological targets. The combination of these two moieties in phenyl N-(3,4-dichlorophenyl)carbamate suggests a high potential for applications in chemical biology and medicinal chemistry.
While there is a lack of specific studies on the biological activity of phenyl N-(3,4-dichlorophenyl)carbamate, the broader class of carbamates has been extensively investigated for a wide range of therapeutic targets. For example, carbamate derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of pain, inflammation, and anxiety. core.ac.uk Furthermore, the structurally related compound diuron has been shown to exhibit endocrine-disrupting effects, highlighting the potential for dichlorophenyl-containing compounds to interact with biological systems. nih.gov
Future research in this domain could focus on:
Enzyme Inhibition Studies: Screening phenyl N-(3,4-dichlorophenyl)carbamate and its derivatives against a panel of enzymes, particularly those with known carbamate inhibitors, such as acetylcholinesterase, FAAH, and various proteases.
Anticancer Activity: Investigating the cytotoxic effects of the compound on various cancer cell lines. The dichlorophenyl substitution pattern is found in some anticancer agents, and the carbamate group can contribute to interactions with protein targets.
Probe Development: Utilizing the compound as a starting point for the development of chemical probes to study biological pathways. The phenyl group can be modified with reporter tags, such as fluorescent dyes or affinity labels, to enable the visualization and identification of its cellular targets.
The exploration of the medicinal chemistry potential of phenyl N-(3,4-dichlorophenyl)carbamate could lead to the discovery of novel therapeutic agents or research tools for understanding complex biological processes.
Interactions with Other Pesticides and Synergistic/Antagonistic Effects in Research
In modern agriculture, the application of multiple pesticides in tank mixes or in sequence is a common practice. eagri.org This can lead to interactions between the different active ingredients, resulting in synergistic (greater than additive) or antagonistic (less than additive) effects. eagri.org Understanding these interactions is crucial for effective pest management and for assessing the environmental and toxicological risks of pesticide mixtures.
Research on the structurally similar herbicide diuron has shown that it can exhibit synergistic phytotoxicity when combined with certain organophosphate insecticides, such as disulfoton (B1670778) and phorate. cambridge.orgcambridge.org This synergistic effect can persist in the soil for several weeks. cambridge.orgcambridge.org The mechanism of this interaction is thought to involve the inhibition of plant metabolic pathways that would normally detoxify the herbicide.
Given that phenyl N-(3,4-dichlorophenyl)carbamate belongs to the carbamate class of pesticides, which are known to interact with other agrochemicals, it is highly likely that it would also exhibit synergistic or antagonistic effects in mixtures. Carbamates and organophosphates, for example, both inhibit the enzyme acetylcholinesterase, and their combined effect can be complex. clemson.edu
Future research on the interactive effects of phenyl N-(3,4-dichlorophenyl)carbamate should investigate:
Mixtures with Fungicides: Assessing the combined efficacy of phenyl N-(3,4-dichlorophenyl)carbamate with commonly used fungicides. Some herbicide-fungicide combinations have been shown to have synergistic effects on the control of certain plant pathogens.
Mixtures with Insecticides: Studying the interactions with various classes of insecticides, particularly organophosphates and pyrethroids. These studies should evaluate not only the impact on target pests but also the potential for increased phytotoxicity to crops.
Mixtures with Other Herbicides: Investigating the potential for synergistic or antagonistic effects when combined with other herbicides to broaden the spectrum of weed control.
The data from such studies would be invaluable for developing effective and safe integrated pest management programs and for conducting accurate environmental risk assessments of this compound.
Interactive Data Table: Potential Research Directions for Phenyl N-(3,4-dichlorophenyl)carbamate
| Research Area | Key Focus | Potential Applications |
| Novel Agrochemical Formulations | Controlled-release systems (polymeric matrices, nanocomposites) | Enhanced efficacy, reduced environmental impact, improved user safety |
| Industrial Biocidal Technologies | Antifouling coatings, material preservation, biofilm inhibition | Protection of marine structures, preservation of wood and textiles, prevention of industrial biofouling |
| Chemical Intermediates | Synthesis of substituted ureas, nitrogen-containing heterocycles, isocyanates | Development of new compounds for materials science, medicinal chemistry, and agrochemicals |
| Chemical Biology & Medicinal Chemistry | Enzyme inhibition, anticancer activity, chemical probe development | Discovery of novel therapeutic agents, research tools for studying biological pathways |
| Pesticide Interactions | Synergistic/antagonistic effects with fungicides, insecticides, and other herbicides | Optimized pest management strategies, improved environmental risk assessment |
Q & A
Q. What are the standard synthetic routes for phenyl N-(3,4-dichlorophenyl)carbamate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves reacting 3,4-dichloroaniline with phenyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key steps include:
- Solvent selection: Use anhydrous dichloromethane or dioxane to minimize hydrolysis .
- Temperature control: Maintain 0–5°C during reagent mixing to suppress side reactions (e.g., dimerization) .
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) yields >90% purity. Optimization: Apply factorial design (e.g., 2³ design) to test variables like molar ratio (1:1 to 1:1.2), temperature (0–25°C), and base strength. Analyze yield via HPLC or NMR .
Q. Which analytical techniques are critical for characterizing phenyl N-(3,4-dichlorophenyl)carbamate?
Answer:
- Structural confirmation:
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl (δ 150–155 ppm) .
- FT-IR: Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
- Purity assessment:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Melting point: Compare observed values (e.g., 112–114°C) to literature .
Q. How does the carbamate group influence the compound’s stability under varying pH and temperature?
Answer: Carbamates hydrolyze under acidic/basic conditions via nucleophilic attack. Stability studies should:
- pH-dependent degradation: Incubate in buffers (pH 2–12) at 37°C; monitor hydrolysis via UV-Vis (λ = 270 nm) .
- Thermal stability: Use TGA/DSC to identify decomposition onset (~200°C). Kinetic modeling (Arrhenius equation) predicts shelf-life . Key finding: Neutral pH (6–8) and dry storage at -20°C maximize stability .
Advanced Research Questions
Q. How can computational methods improve the design of phenyl N-(3,4-dichlorophenyl)carbamate derivatives with enhanced bioactivity?
Answer:
- Quantum chemical calculations (DFT): Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
- Molecular docking: Screen against target proteins (e.g., acetylcholinesterase for pesticide activity) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR modeling: Corrogate substituent effects (e.g., Cl position) with bioactivity using partial least squares regression .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values)?
Answer:
- Assay standardization:
- Use uniform cell lines (e.g., HEK293 for toxicity) and positive controls (e.g., carbaryl for cholinesterase inhibition) .
- Validate via inter-laboratory reproducibility tests.
- Data reconciliation:
- Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
- Re-test outliers under controlled conditions (e.g., fixed light/dark cycles for in vivo studies) .
Q. How do reaction kinetics and mass transfer limitations impact scaling up synthesis?
Answer:
- Kinetic profiling: Use stopped-flow NMR to measure rate constants (k) for carbamate formation. Identify rate-limiting steps (e.g., amine activation) .
- Scale-up challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
